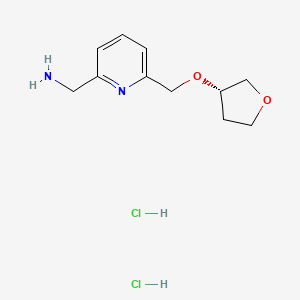

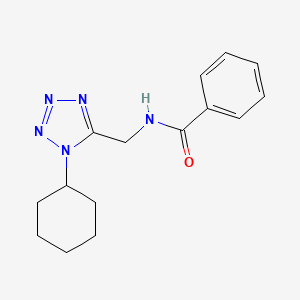

![molecular formula C18H18N2O2S B2919920 3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide CAS No. 2097871-98-0](/img/structure/B2919920.png)

3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide” is a complex organic compound that contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis Analysis

The synthesis of cyanoacetamides, which are important precursors for heterocyclic synthesis, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving a thiophene ring, a cyano group, and an amide group. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom . The cyano group (-CN) and the amide group (-CONH2) are functional groups that contribute to the reactivity of the molecule .Chemical Reactions Analysis

The chemical reactivity of “this compound” can be inferred from its functional groups. The cyano group (-CN) and the amide group (-CONH2) are reactive sites that can undergo a variety of chemical reactions . For example, the cyano group can react with amines to form amides, while the amide group can undergo hydrolysis to form carboxylic acids .Scientific Research Applications

Synthesis and Characterization

A study by Younes et al. (2020) explored the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, highlighting their solid-state properties as revealed by X-ray crystallography. These compounds demonstrated hydrogen bonding interactions in solution, evidenced by UV-Vis absorption and NMR analyses, showcasing their utility in understanding structural characteristics relevant to compounds like "3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide" (Younes et al., 2020).

Colorimetric Sensing Applications

Research on heterocyclic compounds for colorimetric sensing, such as the detection of cyanide by Tomasulo et al. (2006), provides insights into potential applications for related benzamide derivatives. These compounds exhibit significant changes in their absorption spectrum upon interaction with analytes, which could be analogous to applications for "this compound" in detecting specific ions or molecules (Tomasulo et al., 2006).

Heterocyclic Synthesis

The synthesis of heterocyclic skeletons, as described by Fathalla and Pazdera (2002), shows the reactivity of cyano and thiophene-containing compounds with thioamides to produce various cyclic products. This research indicates the versatility of similar compounds in synthesizing novel heterocyclic structures, potentially extending to "this compound" for generating new pharmacophores or materials (Fathalla & Pazdera, 2002).

Structural Analysis

The crystal structure analysis of related compounds, such as the one performed by Sharma et al. (2016), provides a foundation for understanding the molecular geometry, intermolecular interactions, and stability of benzamide derivatives. This analytical approach is crucial for designing compounds with desired properties and functionalities (Sharma et al., 2016).

Future Directions

The future directions for research on “3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide” could involve further structure optimization and in-depth studies as a possible 5-LOX inhibitor . Additionally, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mechanism of Action

Target of Action

It’s known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis . They are utilized extensively to form a variety of heterocyclic compounds .

Mode of Action

Cyanoacetamide derivatives are known to react with common bidentate reagents due to the suitably situated carbonyl and cyano functions of these compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

It’s known that cyanoacetamide derivatives can form a variety of heterocyclic compounds , which may affect multiple biochemical pathways.

Result of Action

Many derivatives of cyanoacetamide have been reported to have diverse biological activities , suggesting that this compound may also have significant biological effects.

properties

IUPAC Name |

3-cyano-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c19-12-13-3-1-4-15(11-13)18(21)20-17(16-5-2-10-23-16)14-6-8-22-9-7-14/h1-5,10-11,14,17H,6-9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRDJAPOVOERTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

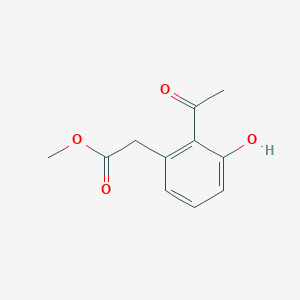

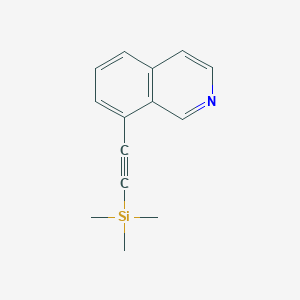

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2919840.png)

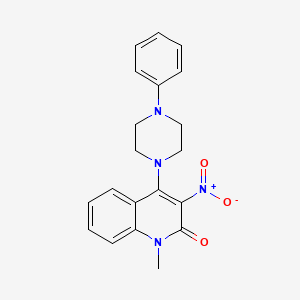

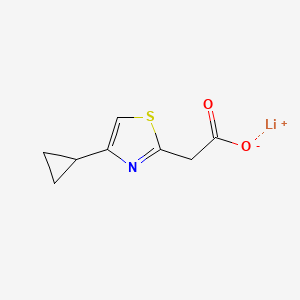

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{4-hydroxy-4-[(morpholin-4-yl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B2919841.png)

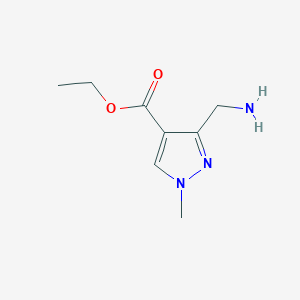

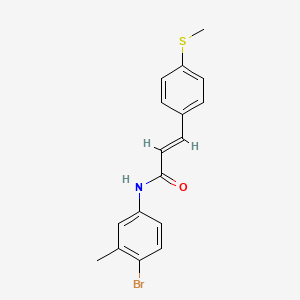

![2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2919842.png)

![Pyridin-3-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2919843.png)

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2919849.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide](/img/structure/B2919855.png)